molecular formula C18H14N4O2S B15087737 (3E)-3-{2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazinylidene}-3H-indol-2-ol

(3E)-3-{2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazinylidene}-3H-indol-2-ol

Cat. No.: B15087737
M. Wt: 350.4 g/mol
InChI Key: NACVEMRRIFCPSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-INDOLE-2,3-DIONE 3-((4-(4-METHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE) is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in the field of organic chemistry due to their presence in various natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-INDOLE-2,3-DIONE 3-((4-(4-METHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE) typically involves the reaction of 1H-indole-2,3-dione with 4-(4-methoxyphenyl)-1,3-thiazol-2(3H)-ylidene hydrazine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to achieve high efficiency and purity, often involving the use of advanced catalytic systems and automated monitoring .

Chemical Reactions Analysis

Types of Reactions

1H-INDOLE-2,3-DIONE 3-((4-(4-METHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include various substituted indole and thiazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

1H-INDOLE-2,3-DIONE 3-((4-(4-METHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE) has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-INDOLE-2,3-DIONE 3-((4-(4-METHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activities.

    Isoindole-1,3-dione derivatives: Known for their pharmaceutical applications and structural similarities.

Uniqueness

1H-INDOLE-2,3-DIONE 3-((4-(4-METHOXYPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)HYDRAZONE) stands out due to its unique combination of indole and thiazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H14N4O2S

Molecular Weight

350.4 g/mol

IUPAC Name

3-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]diazenyl]-1H-indol-2-ol

InChI

InChI=1S/C18H14N4O2S/c1-24-12-8-6-11(7-9-12)15-10-25-18(20-15)22-21-16-13-4-2-3-5-14(13)19-17(16)23/h2-10,19,23H,1H3

InChI Key

NACVEMRRIFCPSM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)N=NC3=C(NC4=CC=CC=C43)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.